N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a complex organic compound notable for its diverse functional groups and potential biological applications. This compound is classified under pyrrolopyrimidines, a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their biological activity.
The compound's structural complexity arises from the integration of various chemical functionalities, including a pyrrolo-pyrimidine core, a butyl side chain, and a silyl ether group. It is categorized as a pyrrolopyrimidine derivative, which has implications in pharmacology, particularly in the development of therapeutic agents targeting specific biological pathways.
The synthesis of N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves several critical steps:
For industrial-scale production, optimization of the synthetic route is crucial. Techniques such as continuous flow reactors may be employed to enhance efficiency and yield while minimizing waste. Advanced purification methods are also necessary to ensure high-quality final products suitable for research and therapeutic applications.
The molecular formula for N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine is , with a molar mass of approximately 481.54 g/mol.
The structural representation can be summarized using the following notations:
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)CN5CCN(CC5)C
N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine can participate in various chemical reactions:
The mechanism of action for N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological effects that may include inhibition or activation pathways relevant to therapeutic applications.
The compound exhibits unique physical properties that influence its behavior in biological systems:
Chemical properties include reactivity patterns that dictate how it interacts with other substances:
N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential in advancing scientific knowledge and therapeutic development.
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8